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Compound of Interest
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Cat. No.: B15587042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chromatin Assembly Factor-1 (CAF-1) is a crucial histone chaperone involved in the deposition

of histones H3 and H4 onto newly synthesized DNA during replication and repair. The largest

subunit, p150 (also known as CHAF1A), plays a pivotal role in this process by interacting with

Proliferating Cell Nuclear Antigen (PCNA), thereby tethering the complex to sites of active DNA

synthesis.[1][2] This localization makes the CAF-1 p150 subunit an excellent marker for cells

undergoing DNA replication and a key protein of interest in studies related to genome stability,

DNA damage response, and cancer biology. Immunofluorescence (IF) is a powerful technique

to visualize the subcellular localization of CAF-1 p150, particularly its accumulation at

replication foci within the nucleus.

Principle of the Method
This protocol outlines the immunofluorescent staining of the CAF-1 p150 subunit in adherent

cells. The procedure involves fixing the cells to preserve their structure, permeabilizing the cell

membrane to allow antibody access to the nucleus, blocking non-specific antibody binding

sites, and then incubating with a primary antibody specific to CAF-1 p150. Subsequently, a

fluorescently labeled secondary antibody that recognizes the primary antibody is used for

detection. The resulting fluorescent signal, corresponding to the localization of CAF-1 p150, is

then visualized using a fluorescence microscope.
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Key Applications
Cell Cycle Analysis: Visualization of CAF-1 p150 at replication foci can be used to identify

cells in the S-phase of the cell cycle.

DNA Damage Response Studies: Monitoring changes in CAF-1 p150 localization and

expression in response to DNA damaging agents.

Cancer Research: Investigating the role of CAF-1 p150 in the proliferation and genome

instability of cancer cells.

Drug Development: Screening for compounds that affect DNA replication or repair by

observing their impact on CAF-1 p150 localization.

Experimental Considerations
Successful immunofluorescent staining of CAF-1 p150 is dependent on several factors that

may require optimization.

Antibody Selection: The choice of primary antibody is critical. Both monoclonal and

polyclonal antibodies against CAF-1 p150 are commercially available. It is important to select

an antibody validated for immunofluorescence.

Fixation: Paraformaldehyde (PFA) is a commonly used fixative that preserves cellular

morphology well. However, methanol fixation can also be employed. The optimal fixation

method may vary depending on the specific antibody and cell type.

Permeabilization: Triton X-100 is a standard detergent for permeabilizing the nuclear

membrane, which is essential for antibodies to access the nuclear CAF-1 p150 protein.

Blocking: Blocking with a suitable agent like Bovine Serum Albumin (BSA) or normal serum

from the host species of the secondary antibody is crucial to prevent non-specific antibody

binding and reduce background signal.

Data Presentation
Table 1: Recommended Primary Antibodies for CAF-1 p150
Immunofluorescence
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Antibody
Name

Host
Species

Type
Recommen
ded Dilution

Supplier
Catalog
Number

Anti-p150

CAF1/CAF

antibody

[p150-1]

Mouse Monoclonal 1:100 Abcam ab24746

Anti-p150

CAF1/CAF

antibody

[EPR5576(2)]

Rabbit Monoclonal 1:50 Abcam ab126625

CAF-1 p150

Antibody (D-

1)

Mouse Monoclonal 1:50-1:500

Santa Cruz

Biotechnolog

y

sc-133105

CHAF1A

Polyclonal

Antibody

Rabbit Polyclonal 1:50-1:200

Thermo

Fisher

Scientific

PA5-106496

Table 2: Recommended Reagents and Incubation Times
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Step Reagent
Concentration/
Working
Solution

Incubation
Time

Temperature

Cell Culture
Adherent cells on

coverslips

50-70%

confluency
- 37°C

Washing

1X Phosphate

Buffered Saline

(PBS)

- 2 x 5 minutes
Room

Temperature

Fixation
Paraformaldehyd

e (PFA)
4% in PBS 15 minutes

Room

Temperature

Washing 1X PBS - 3 x 5 minutes
Room

Temperature

Permeabilization
Triton X-100 in

PBS
0.25% (v/v) 10 minutes

Room

Temperature

Washing 1X PBS - 3 x 5 minutes
Room

Temperature

Blocking
Blocking Buffer

(5% BSA in PBS)
- 1 hour

Room

Temperature

Primary Antibody

Incubation

Primary antibody

diluted in

Antibody Dilution

Buffer (1% BSA

in PBS)

See Table 1 Overnight 4°C

Washing 1X PBS - 3 x 5 minutes
Room

Temperature

Secondary

Antibody

Incubation

Fluorophore-

conjugated

secondary

antibody diluted

in Antibody

Dilution Buffer

e.g., 1:500 -

1:1000
1 hour

Room

Temperature (in

the dark)
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Washing 1X PBS - 3 x 5 minutes

Room

Temperature (in

the dark)

Counterstaining

(Optional)
DAPI in PBS 1 µg/mL 5 minutes

Room

Temperature (in

the dark)

Washing 1X PBS - 2 x 5 minutes

Room

Temperature (in

the dark)

Mounting

Antifade

mounting

medium

- -
Room

Temperature

Experimental Protocols
Detailed Methodology for Immunofluorescence Staining
of CAF-1 p150
This protocol is designed for staining adherent cells grown on glass coverslips.

Materials:

Glass coverslips (sterile)

6-well or 24-well tissue culture plates

Adherent cells of interest

Complete cell culture medium

1X Phosphate Buffered Saline (PBS), pH 7.4

Paraformaldehyde (PFA), 4% in PBS (prepare fresh or use methanol-free commercial

solution)

Triton X-100
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Bovine Serum Albumin (BSA)

Primary antibody against CAF-1 p150 (see Table 1)

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 568, or 647)

DAPI (4',6-diamidino-2-phenylindole)

Antifade mounting medium

Microscope slides

Nail polish or coverslip sealant

Humidified chamber

Procedure:

Cell Seeding:

Place sterile glass coverslips into the wells of a tissue culture plate.

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time

of staining.

Incubate the cells in a humidified incubator at 37°C with 5% CO₂ until they are well-

attached and have reached the desired confluency.

Cell Fixation:

Carefully aspirate the culture medium from the wells.

Gently wash the cells twice with 1X PBS.

Add enough 4% PFA solution to each well to cover the coverslips.

Incubate for 15 minutes at room temperature.

Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.
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Permeabilization:

Add 0.25% Triton X-100 in 1X PBS to each well.

Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to

access nuclear proteins.

Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5

minutes each.

Blocking:

Prepare a blocking buffer of 5% BSA in 1X PBS.

Add the blocking buffer to each well, ensuring the coverslips are fully covered.

Incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific

antibody binding.

Primary Antibody Incubation:

Prepare the primary antibody solution by diluting the antibody in antibody dilution buffer

(1% BSA in 1X PBS) according to the recommendations in Table 1 or pre-determined

optimal concentrations.

Aspirate the blocking buffer.

Add the diluted primary antibody solution to each coverslip.

Incubate overnight at 4°C in a humidified chamber.

Washing:

Aspirate the primary antibody solution.

Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary

antibody.
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Secondary Antibody Incubation:

Prepare the fluorophore-conjugated secondary antibody solution by diluting it in antibody

dilution buffer. Protect the solution from light.

Aspirate the wash buffer.

Add the diluted secondary antibody solution to each coverslip.

Incubate for 1 hour at room temperature in a humidified chamber, protected from light.

Washing:

Aspirate the secondary antibody solution.

Wash the cells three times with 1X PBS for 5 minutes each, keeping the plate protected

from light.

Counterstaining (Optional):

To visualize the nuclei, you can counterstain with DAPI.

Add a 1 µg/mL DAPI solution in 1X PBS to each coverslip.

Incubate for 5 minutes at room temperature, protected from light.

Wash the cells twice with 1X PBS for 5 minutes each.

Mounting:

Carefully remove the coverslips from the wells using fine-tipped forceps.

Briefly dip the coverslip in distilled water to remove salt crystals.

Wick away excess liquid from the edge of the coverslip using a kimwipe.

Place a small drop of antifade mounting medium onto a clean microscope slide.
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Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air

bubbles.

Seal the edges of the coverslip with nail polish or a commercial sealant.

Allow the mounting medium to cure as per the manufacturer's instructions.

Imaging:

Visualize the staining using a fluorescence microscope equipped with the appropriate

filters for the chosen fluorophore and DAPI.

CAF-1 p150 should appear as distinct puncta within the nucleus, particularly in S-phase

cells.

Mandatory Visualization
Experimental Workflow
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Cell Preparation

Staining Procedure

Imaging

1. Seed Cells on Coverslips

2. Culture to 50-70% Confluency

3. Fixation (4% PFA)

4. Permeabilization (0.25% Triton X-100)

5. Blocking (5% BSA)

6. Primary Antibody Incubation (anti-CAF-1 p150)

7. Secondary Antibody Incubation (Fluorophore-conjugated)

8. Counterstain (DAPI)

9. Mount Coverslip

10. Fluorescence Microscopy

Click to download full resolution via product page

Caption: Workflow for immunofluorescence staining of CAF-1 p150.
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CAF-1 p150 in DNA Replication-Coupled Chromatin Assembly

Replication Fork

CAF-1 Complex

Histone Deposition

DNA Polymerase

PCNA (Sliding Clamp)

CAF-1 p150

Interaction

p60 Newly Synthesized
Histones H3-H4

Binds

p48 Nucleosome Assembly

Deposition onto
newly synthesized DNA

Click to download full resolution via product page

Caption: Role of CAF-1 p150 in chromatin assembly at the replication fork.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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